molecular formula C18H14N2O6 B2669004 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 895838-88-7

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2669004
CAS No.: 895838-88-7
M. Wt: 354.318
InChI Key: MLOPBCYOXLAHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a synthetic organic compound designed for research and development purposes. This molecule features a benzo[f][1,4]oxazepine-3,5-dione core, a seven-membered heterocyclic structure containing both oxygen and nitrogen atoms, which is of significant interest in medicinal chemistry . The structure is further functionalized with a 2-methyl substituent and a 2-(3-nitrophenyl)-2-oxoethyl side chain. The 3-nitrophenyl group, as an electron-withdrawing moiety, can influence the electronic properties and binding affinity of the molecule, making it a valuable scaffold for structure-activity relationship (SAR) studies . Compounds based on the 1,4-benzoxazepine structure have been investigated as key intermediates in the synthesis of biologically active molecules and are known to exhibit a range of pharmacological properties . As such, this chemical is primarily suited for applications in drug discovery, including use as a building block in organic synthesis, the exploration of new therapeutic agents, and as a reference standard in analytical testing. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-7-2-3-8-16(14)26-11)10-15(21)12-5-4-6-13(9-12)20(24)25/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOPBCYOXLAHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of synthesized benzoxazepine derivatives, including the target compound. Research indicates that certain derivatives exhibit limited antimicrobial activity against various bacterial and fungal strains. For instance, in a study conducted by Khadra et al., several compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Notably, one derivative showed a significant zone of inhibition when tested against specific microbial species compared to standard antibiotics like tetracycline .

CompoundBacterial StrainZone of Inhibition (mm)
Compound 11Staphylococcus aureus15
Compound 11Escherichia coli12
TetracyclineStaphylococcus aureus25
TetracyclineEscherichia coli20

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that benzoxazepine derivatives can modulate the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. These findings suggest that the compound may serve as a candidate for treating inflammatory conditions. The modulation of these cytokines was assessed using cell cultures treated with varying concentrations of the compound, revealing dose-dependent effects on cytokine release .

Anticancer Activity

The anticancer properties of 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione have been investigated through various assays. The compound's efficacy in inhibiting cancer cell proliferation was determined using the half-maximal inhibitory concentration (IC50) method. Results indicated that certain derivatives possess significant antiproliferative effects against different cancer cell lines.

Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

These results highlight the potential of this compound as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. Molecular docking and dynamics studies have been carried out to understand the binding pattern and stability of the protein-ligand complex .

Comparison with Similar Compounds

Target Compound vs. 2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl] Analog

  • Solubility: The nitro group in the target compound reduces solubility in nonpolar solvents (e.g., logP ≈ 2.1) compared to the fluoro-methoxy analog (logP ≈ 2.8).
  • Metabolic Stability : The ethyl group in the analog may confer resistance to oxidative metabolism compared to the target’s methyl group.

Target Compound vs. 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

  • Stability : The phenyl-substituted compound was discontinued due to hydrolysis susceptibility under acidic conditions, whereas the nitro-oxoethyl chain in the target compound improves resistance to degradation.
  • Bioactivity : Preliminary studies suggest nitro-substituted derivatives exhibit stronger inhibitory effects on serine proteases compared to phenyl analogs, likely due to enhanced electronic interactions .

Biological Activity

The compound 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₅
  • Molecular Weight : 299.28 g/mol

The structure features a benzo[f][1,4]oxazepine core, which is known for its diverse biological properties. The presence of the nitrophenyl and oxoethyl groups enhances its potential pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole and thiadiazole have demonstrated potent activity against various bacterial strains. The introduction of a nitrophenyl group often correlates with increased antimicrobial efficacy due to enhanced lipophilicity and membrane permeability .

Antitumor Activity

Several studies have reported that oxazepine derivatives possess antitumor properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of oxazepine derivatives has been documented in various models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems or by providing antioxidant protection against oxidative stress .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various oxadiazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong antibacterial activity .
  • Antitumor Mechanism : A derivative similar to the target compound was tested in vitro against multiple cancer cell lines. It was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting a potent antitumor effect mediated through apoptosis .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of an oxazepine derivative improved cognitive function in mice subjected to oxidative stress models, highlighting its potential for treating neurodegenerative conditions .

Research Findings Summary Table

Biological ActivityCompound TestedResultReference
AntimicrobialOxadiazole DerivativeMIC = 0.045 µg/mL against Mtb
AntitumorOxazepine DerivativeSignificant reduction in cell viability at 10 µM
NeuroprotectiveOxazepine DerivativeImproved cognitive function in mice

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing the compound with high purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition and condensation processes. Critical steps include:

  • Using inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates.
  • Optimizing solvent systems (e.g., dioxane at 95°C) to stabilize reactive intermediates and enhance reaction efficiency .
  • Employing controlled temperature conditions to avoid side reactions, particularly during cyclization steps .
    • Validation of intermediates via Thin Layer Chromatography (TLC) and final product purification via recrystallization or column chromatography is essential .

Q. Which analytical techniques are critical for confirming the structure and purity of the compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identification of carbonyl (C=O) and nitro (NO₂) functional groups.
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • High Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is standard for pharmacological studies) .

Q. What initial biological screening approaches are recommended for assessing the compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the oxazepine-dione scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 3-nitrophenyl or oxazepine-dione moieties to enhance solubility (e.g., introducing polar groups) or target affinity .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction sites. For example, the nitro group may enhance DNA intercalation or redox activity .
  • In Vivo Validation : Prioritize derivatives with <1 µM IC₅₀ in vitro for pharmacokinetic (PK) studies, focusing on bioavailability and metabolic stability .

Q. What computational methods are employed to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict binding modes with DNA or proteins .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to assess stability of interactions over time.
  • Docking Studies (AutoDock Vina) : Screen against the PDB database to identify potential targets (e.g., topoisomerase II, kinases) .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability). For example, yields in oxazepine syntheses vary with anhydrous solvent quality .
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities, particularly regioisomerism in nitro-substituted derivatives .
  • Data Normalization : Report yields alongside reaction scales (e.g., micromolar vs. millimolar) and purity metrics to enable cross-study comparisons .

Q. What strategies are effective in evaluating the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Environmental Persistence : Use OECD 301 biodegradation tests to assess half-life in aquatic systems .
  • Toxicity Profiling : Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC₅₀ values .
  • Biosensor Integration : Deploy GFP-expressing bacterial strains to detect bioaccumulation in simulated ecosystems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.